2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one
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Overview
Description
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C₁₄H₁₃BrO₂ and a molecular weight of 293.156 g/mol . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a naphthalene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves the etherification of β-naphthol with methanol in the presence of sulfuric acid to form β-methoxynaphthalene. This intermediate is then reacted with a brominating agent to introduce the bromine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of naphthyl alcohols.
Scientific Research Applications
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but lacks the propanone group.
6-Methoxy-2-naphthyl bromide: Similar structure but differs in the position of the bromine atom.
Uniqueness
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring, along with a propanone group. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOAABZEUNQHQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509042 |
Source
|
Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72337-73-6 |
Source
|
Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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